PRMT5-IN-4b14 is a potent inhibitor of protein arginine methyltransferase 5, a key enzyme involved in various cellular processes, including gene expression regulation and signal transduction pathways. The aberrant activity of protein arginine methyltransferase 5 has been implicated in several cancers, making it a significant target for therapeutic intervention. PRMT5-IN-4b14 has demonstrated selective inhibition of protein arginine methyltransferase 5 over other related enzymes, which is crucial for minimizing off-target effects.
PRMT5-IN-4b14 was developed through structure-based drug design, aimed at identifying novel inhibitors of protein arginine methyltransferase 5. It belongs to the class of small-molecule inhibitors and has shown promise in preclinical studies for its potential applications in cancer therapy. The compound's classification as a selective inhibitor is supported by its IC50 value of 2.71 μM, indicating high potency against protein arginine methyltransferase 5 compared to other methyltransferases like PRMT1 and PRMT4, where it exhibits over 70-fold selectivity .
The synthesis of PRMT5-IN-4b14 involves several key steps that integrate known pharmacophores from existing inhibitors. The synthetic route typically includes:
The detailed synthetic pathway is crucial for reproducibility and scaling up for further studies.
The molecular structure of PRMT5-IN-4b14 features a complex arrangement that facilitates its interaction with the active site of protein arginine methyltransferase 5. Key structural data include:
Computational modeling can provide insights into the binding conformation and predict how modifications might affect potency.
PRMT5-IN-4b14 undergoes specific interactions with protein arginine methyltransferase 5 that inhibit its enzymatic activity. The primary reactions include:
In vitro assays demonstrate the effectiveness of PRMT5-IN-4b14 in inhibiting the enzyme's activity across various cancer cell lines.
The mechanism of action for PRMT5-IN-4b14 involves competitive inhibition of protein arginine methyltransferase 5. Upon binding to the enzyme, it prevents the transfer of methyl groups from S-adenosylmethionine to target arginine residues on histones and non-histone proteins. This inhibition leads to:
Data from cellular assays indicate that treatment with PRMT5-IN-4b14 leads to significant reductions in cell viability across multiple cancer types.
Key physical and chemical properties of PRMT5-IN-4b14 include:
These properties are critical for optimizing drug delivery methods and ensuring effective therapeutic concentrations are achieved in vivo.
PRMT5-IN-4b14 holds significant potential for scientific applications, particularly in cancer research. Its uses include:
PRMT5 (Protein Arginine Methyltransferase 5) is a member of the nine-enzyme PRMT family, classified as a Type II enzyme responsible for symmetric dimethylation of arginine residues (ω-NG,NG-SDMA) on histone and non-histone substrates. Structurally, PRMT5 forms a 435 kDa hetero-octameric complex by oligomerizing into a tetrameric core bound to four MEP50 (Methylosome Protein 50) cofactor molecules. This assembly is stabilized by three critical domains:
The catalytic mechanism involves SAM-dependent transfer of methyl groups to the guanidinium nitrogen atoms of arginine residues within glycine-rich motifs (e.g., GRG sequences). MEP50 potentiates substrate recognition and catalytic efficiency, making the PRMT5-MEP50 complex indispensable for enzymatic activity. PRMT5’s substrate spectrum includes histones (H2AR3, H3R8, H4R3) and diverse non-histone proteins involved in RNA processing, signal transduction, and DNA repair [4] [7].
Table 1: Structural Domains of Human PRMT5
Domain | Structural Features | Functional Role |
---|---|---|
N-terminal TIM barrel | α/β barrel scaffold | MEP50 binding and complex stabilization |
Rossmann fold | βαβ dinucleotide-binding motif | SAM binding and methyl transfer catalysis |
β-barrel dimerization domain | Antiparallel β-sheets | PRMT5 dimerization and tetrameric core formation |
PRMT5 drives oncogenesis through dual epigenetic and non-epigenetic mechanisms:
These pathways collectively enhance cancer cell proliferation, survival, and genomic instability. PRMT5 overexpression in >20 cancer types correlates with advanced tumor grade, metastasis, and poor prognosis [6] [9].
PRMT5 dysregulation occurs via genetic, epigenetic, and metabolic mechanisms:
Table 2: PRMT5 Alterations in Human Cancers
Cancer Type | Alteration Frequency | Key Alterations | Functional Impact |
---|---|---|---|
Cutaneous melanoma | 75% of skin cancer cases | Missense mutations (D306H, L315P, N318K) | Reduced SAM affinity |
Glioblastoma | 30% | MTAP deletion; PRMT5 overexpression | Impaired DDR; synthetic lethality |
Diffuse large B-cell lymphoma | High | PRMT5 amplification; SmD3 hypermethylation | Aberrant MYC/BCL6 splicing |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7